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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of (aS)-PH-797804

Introduction
(aS)-PH-797804, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-

oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally

bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a

novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory

diseases.[3][4] The discovery of PH-797804 was the result of systematic structural

modifications of a high-throughput screening (HTS) lead.[3][5]

A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond

connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-

interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments

confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more

favorably to the p38α kinase.[1] This technical guide provides a detailed overview of the

discovery, synthesis, mechanism of action, and pharmacological properties of (aS)-PH-797804.

Quantitative Pharmacological Data
The inhibitory activity of (aS)-PH-797804 has been characterized in various enzymatic and cell-

based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.

Table 1: In Vitro Inhibitory Activity of (aS)-PH-797804
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Target / Assay Species IC50 / Ki Value (nM) Reference

p38α MAP

Kinase
Human IC50 26 [6][7][8]

p38α MAP

Kinase
Human Ki 5.8 [7]

p38β MAP

Kinase
Human IC50 102 [6][8]

p38β MAP

Kinase
Human Ki 40 [7]

p38 Kinase

Activity (HSP27

Phos.)

Human (U937

cells)
IC50 1.1 [7][8]

LPS-induced

TNF-α

Production

Human (U937

cells)
IC50 5.9 [7][8]

LPS-induced

TNF-α

Production

Human

(Monocytes)
IC50 3.4 [8]

LPS-induced

TNF-α Release
Human (PBMCs) IC50 15 [8]

RANKL/M-CSF-

induced

Osteoclastogene

sis

Rat (Bone

Marrow)
IC50 3 [7][8]

Table 2: In Vivo Efficacy of (aS)-PH-797804
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Model Species Endpoint ED50 (mg/kg) Reference

LPS-induced

TNF-α Release
Rat Inhibition 0.07 [7][8]

LPS-induced

TNF-α Release

Cynomolgus

Monkey
Inhibition 0.095 [7][8]

Mechanism of Action: Selective p38 MAP Kinase
Inhibition
(aS)-PH-797804 is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase

pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] By

inhibiting p38α and p38β, PH-797804 effectively suppresses these inflammatory responses.[7]

[10] The compound demonstrates high selectivity, with no significant inhibition of other MAP

kinase family members like JNK or ERK pathways at concentrations up to 1 µM.[7][8]

The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the

pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a

high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer,

PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration

results in significant steric clashes with the p38α kinase binding site.[1]
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Caption: The p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.

Discovery and Synthesis
The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-

activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications

included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted

pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic

groups were favored.[5] These efforts culminated in the identification of the racemic compound,

which was later resolved to yield the highly potent (aS) atropisomer.[3][5]
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The synthesis involves a multi-step process. A key step is the coupling of a substituted

phenylboronic acid with a brominated pyridinone core. The final chiral separation of the

atropisomers is crucial to isolate the active (aS)-PH-797804. An alternative approach utilizing

enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]
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Caption: Generalized synthetic workflow for (aS)-PH-797804.

Experimental Protocols
p38α MAP Kinase Enzymatic Assay
The potency of (aS)-PH-797804 against p38α kinase was determined using a standardized

kinase activity assay.[11]

Enzyme Activation: Recombinant non-activated human p38α MAP kinase is activated by

treatment with a constitutively active recombinant MKK6.[11]

Assay Reaction: The activated p38α is incubated with a specific substrate (e.g., recombinant

human MAPKAP-K2) in the presence of ATP (spiked with γ-³²P-ATP) and varying

concentrations of the inhibitor (PH-797804).

Quantification: The reaction is allowed to proceed for a defined period at a controlled

temperature. It is then stopped, and the incorporation of the radioactive phosphate into the

substrate is measured.
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IC50 Determination: The percentage of inhibition at each compound concentration is

calculated relative to a vehicle control. The IC50 value is then determined by fitting the

concentration-response data to a four-parameter logistic equation.

LPS-Induced TNF-α Production Assay in Human
Monocytic U937 Cells
This cellular assay measures the ability of the compound to inhibit the inflammatory response

in a relevant cell line.[7][8][11]

Cell Culture: Human monocytic U937 cells are cultured in appropriate media and seeded into

multi-well plates.

Compound Treatment: Cells are pre-incubated with various concentrations of (aS)-PH-
797804 or vehicle control for a specified time (e.g., 1 hour).

Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory

cascade and induce TNF-α production.

Incubation: The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine

release.[8]

TNF-α Measurement: The cell culture supernatant is collected, and the concentration of

TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

[11]

IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing

the concentration of (aS)-PH-797804 required to inhibit LPS-induced TNF-α production by

50%.
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Caption: Workflow for the LPS-induced TNF-α cellular assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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